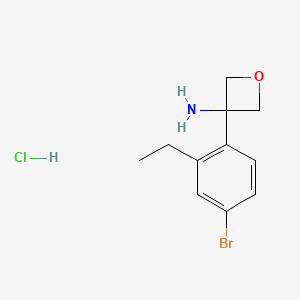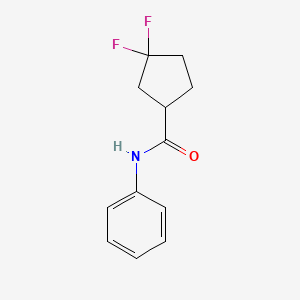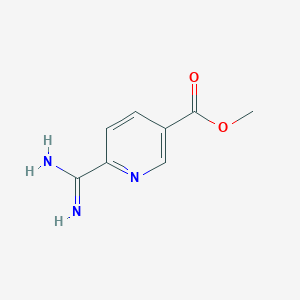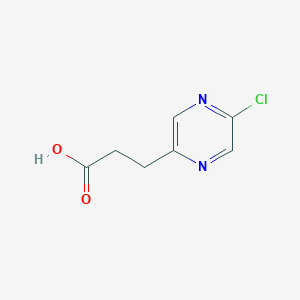
2-(2-Bromo-5-fluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-fluorophenyl)propanenitrile is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a nitrile group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)propanenitrile typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a nitrile group. One common method involves the use of 2-bromothiophene and p-bromofluorobenzene as starting materials. The reaction conditions often include the use of palladium catalysts and solvents like tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-5-fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and solvents like THF. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-fluorophenyl)propanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on enzymes or receptors involved in biological processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(5-bromo-2-fluorophenyl)propanenitrile: Similar structure but with an amino group instead of a nitrile group.
2-Bromo-5-fluorobenzonitrile: Similar structure but lacks the propyl chain.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
2-(2-Bromo-5-fluorophenyl)propanenitrile is unique due to its specific combination of bromine, fluorine, and nitrile groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecules makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C9H7BrFN |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
2-(2-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrFN/c1-6(5-12)8-4-7(11)2-3-9(8)10/h2-4,6H,1H3 |
InChI-Schlüssel |
GHSQGIZLIZIMTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=C(C=CC(=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)

![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)

![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)






